molecular formula C20H24FN5O2S B11019282 N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide

Cat. No.: B11019282
M. Wt: 417.5 g/mol
InChI Key: PKOWIZICSNAXKH-UHFFFAOYSA-N
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Description

N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a cyclopropyl group, a thiadiazole ring, and a piperazine moiety, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is often introduced via cyclopropanation reactions, which may involve reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Piperazine Moiety: The piperazine ring is usually introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with an electrophilic intermediate.

    Final Coupling: The final step involves coupling the synthesized intermediates under conditions that promote the formation of the desired amide bond, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and thiadiazole moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The piperazine ring can participate in nucleophilic substitution reactions, where the fluorophenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Coupling Agents: EDCI, DCC.

    Solvents: Dichloromethane, ethanol, acetonitrile.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of thiadiazole and piperazine derivatives in various chemical reactions.

Biology

In biological research, the compound is investigated for its potential as a bioactive molecule. Its structural motifs are common in many biologically active compounds, making it a candidate for drug discovery and development.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in the development of new pharmaceuticals. Its structural similarity to known bioactive molecules suggests it may have therapeutic potential in treating various diseases.

Industry

In the industrial sector, the compound could be used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its thiadiazole and piperazine moieties. These interactions may modulate biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(5-methyl-1H-indol-1-yl)propanamide
  • N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-1-methyl-1H-indole-6-carboxamide

Uniqueness

Compared to similar compounds, N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide stands out due to the presence of the fluorophenyl group on the piperazine ring. This fluorine substitution can significantly alter the compound’s chemical and biological properties, potentially enhancing its activity and selectivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C20H24FN5O2S

Molecular Weight

417.5 g/mol

IUPAC Name

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-5-[4-(4-fluorophenyl)piperazin-1-yl]-5-oxopentanamide

InChI

InChI=1S/C20H24FN5O2S/c21-15-6-8-16(9-7-15)25-10-12-26(13-11-25)18(28)3-1-2-17(27)22-20-24-23-19(29-20)14-4-5-14/h6-9,14H,1-5,10-13H2,(H,22,24,27)

InChI Key

PKOWIZICSNAXKH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN=C(S2)NC(=O)CCCC(=O)N3CCN(CC3)C4=CC=C(C=C4)F

Origin of Product

United States

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